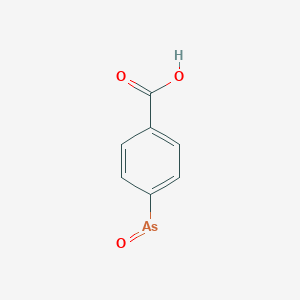
4-arsorosobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-arsorosobenzoic acid is an organoarsenic compound with the molecular formula C7H5AsO3 It is a derivative of benzoic acid where an arsenoso group (-AsO) is substituted at the para position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-arsenoso- typically involves the introduction of an arsenoso group into the benzoic acid structure. One common method is the reaction of benzoic acid with arsenic trioxide (As2O3) in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of benzoic acid, 4-arsenoso- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 4-arsorosobenzoic acid can undergo oxidation reactions, where the arsenoso group is further oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert the arsenoso group to an arsenic hydride group (-AsH2).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Arsenic acid derivatives.
Reduction Products: Arsenic hydride derivatives.
Substitution Products: Halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-arsorosobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-arsenoso- involves its interaction with cellular components, particularly proteins and enzymes. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cytotoxic effects. The compound may also generate reactive oxygen species (ROS), contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: The parent compound, lacking the arsenoso group.
Arsenic Acid: Contains arsenic in a higher oxidation state.
Phenylarsine Oxide: Another organoarsenic compound with different substituents on the benzene ring.
Comparison: 4-arsorosobenzoic acid is unique due to the presence of the arsenoso group, which imparts distinct chemical and biological properties. Unlike benzoic acid, it can participate in reactions involving arsenic chemistry. Compared to arsenic acid, it has a more complex structure with potential for diverse applications. Phenylarsine oxide, while similar, has different reactivity and applications due to its specific substituents.
Eigenschaften
CAS-Nummer |
1197-16-6 |
|---|---|
Molekularformel |
C7H5AsO3 |
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
4-arsorosobenzoic acid |
InChI |
InChI=1S/C7H5AsO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10) |
InChI-Schlüssel |
LAYWIZLJONIHNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)[As]=O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)[As]=O |
Key on ui other cas no. |
1197-16-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















